molecular formula C9H10OSe B14308205 3-Phenylselenetan-3-ol CAS No. 112422-88-5

3-Phenylselenetan-3-ol

Cat. No.: B14308205
CAS No.: 112422-88-5
M. Wt: 213.15 g/mol
InChI Key: PVADSPVMZFEBFU-UHFFFAOYSA-N
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Description

3-Phenylselenetan-3-ol: is an organic compound that belongs to the class of selenoalcohols It features a selenetane ring, which is a three-membered ring containing selenium, with a phenyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring safety protocols when handling selenium compounds.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Selenoxides, selenones.

    Reduction: Selenides.

    Substitution: Various substituted selenetanes.

Scientific Research Applications

Chemistry: 3-Phenylselenetan-3-ol is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: Research has explored the potential biological activities of selenium-containing compounds, including their antioxidant properties and potential use in cancer therapy. This compound, due to its selenium content, is of interest for its possible role in biological systems .

Industry: In the industrial sector, selenium compounds are used in the production of semiconductors, glass, and pigments.

Mechanism of Action

The mechanism by which 3-Phenylselenetan-3-ol exerts its effects is related to the reactivity of the selenium atom. Selenium can participate in redox reactions, which are crucial in various biological processes. The compound may interact with molecular targets such as enzymes and proteins, influencing pathways involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Uniqueness: 3-Phenylselenetan-3-ol is unique due to its three-membered selenetane ring structure, which imparts distinct chemical reactivity compared to other selenium compounds. This structural feature allows it to participate in specific reactions that are not feasible with other selenium-containing molecules .

Properties

CAS No.

112422-88-5

Molecular Formula

C9H10OSe

Molecular Weight

213.15 g/mol

IUPAC Name

3-phenylselenetan-3-ol

InChI

InChI=1S/C9H10OSe/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2

InChI Key

PVADSPVMZFEBFU-UHFFFAOYSA-N

Canonical SMILES

C1C(C[Se]1)(C2=CC=CC=C2)O

Origin of Product

United States

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